molecular formula C9H14 B14514016 4-Ethyl-3-methylhex-3-en-1-yne CAS No. 62839-55-8

4-Ethyl-3-methylhex-3-en-1-yne

Cat. No.: B14514016
CAS No.: 62839-55-8
M. Wt: 122.21 g/mol
InChI Key: YPBIAIOPWIZCNP-UHFFFAOYSA-N
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Description

Overview of Enyne Conjugated Systems as Versatile Moieties in Organic Chemistry

Enyne conjugated systems, where the double and triple bonds are linked by a single bond, are highly valuable and versatile building blocks in organic synthesis. nih.gov This arrangement of alternating pi-systems allows for unique electronic properties and a wide range of chemical transformations. The 1,3-enyne motif is found in numerous biologically active natural products and serves as a crucial intermediate in the synthesis of complex molecules, including substituted aromatic rings and compounds relevant to materials science. nih.gov

The reactivity of enynes is rich and varied, making them powerful scaffolds for constructing carbo- and heterocyclic compounds. bohrium.com A significant area of enyne chemistry is metathesis, a reaction catalyzed by transition metals like ruthenium, which reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. chim.itorganic-chemistry.org This process, known as enyne metathesis, is an atom-economical method for creating complex molecular architectures and has been widely applied in the synthesis of bioactive molecules. chim.itbeilstein-journals.org

Academic Significance of the 4-Ethyl-3-methylhex-3-en-1-yne Structural Motif in Modern Organic Synthesis and Catalysis

While specific research literature on this compound is not abundant, its structural motif is of significant academic interest. The molecule features a trisubstituted alkene and a terminal alkyne, which together provide a platform for studying regio- and stereoselectivity in various organic reactions.

Key Structural Features and Their Significance:

Terminal Alkyne: The C-H bond on the sp-hybridized carbon is acidic and can be deprotonated to form a metal acetylide. This makes it a prime substrate for C-C bond-forming reactions like the Sonogashira, Glaser, and Hay couplings. organic-chemistry.org Furthermore, the terminal alkyne is a key participant in hydroalkynylation reactions. researcher.life

Trisubstituted Alkene: The substitution pattern around the double bond influences its reactivity and the stereochemical outcome of reactions. In processes like enyne metathesis, the nature of the alkene partner is crucial. organic-chemistry.org

Conjugated System: The conjugation between the double and triple bonds allows for unique transformations, often mediated by transition metal catalysts. nih.gov Metal-catalyzed couplings are a powerful method for preparing 1,3-enynes, and controlling the selectivity of these reactions is a major focus of modern synthetic chemistry. nih.govacs.org

The study of molecules like this compound allows chemists to probe the mechanisms of complex catalytic cycles, develop new synthetic methods, and understand how substituent patterns direct reaction outcomes. For instance, transition metal-catalyzed dimerization of alkynes can lead to various enyne isomers, and understanding the factors that control this selectivity is a fundamental challenge. nih.govacs.org

Scope and Research Aims for Investigating this compound and Related Enyne Analogs

The investigation of this compound and its analogs is driven by several key research aims that align with broader goals in organic chemistry.

Primary Research Objectives:

Exploration of Catalytic Transformations: A primary goal is to systematically explore the reactivity of this enyne in various catalytic systems. This includes its use in well-established reactions like enyne metathesis to form dienes, as well as in newer transformations mediated by visible light photocatalysis. bohrium.comchim.it Research would focus on optimizing reaction conditions to achieve high yields and selectivity for desired products.

Synthesis of Novel Molecular Scaffolds: The enyne motif is a gateway to constructing more complex molecular frameworks. Research aims to use this compound as a starting material for synthesizing diverse carbo- and heterocyclic compounds. bohrium.comchim.it For example, intramolecular cyclization or cycloaddition reactions could lead to the formation of substituted cyclopentenes, pyrrolines, or other ring systems of potential biological or material interest. chim.it

Mechanistic Studies: The specific substitution pattern of this compound provides an opportunity to conduct detailed mechanistic studies. Investigating how different catalysts (e.g., palladium, ruthenium, gold, copper) interact with the enyne can elucidate reaction pathways and the factors controlling regio- and stereoselectivity. nih.govorganic-chemistry.orgresearcher.lifeacs.org For example, studying its behavior in dimerization or cross-coupling reactions can help refine models for how these complex transformations occur. nih.govacs.org

Development of Stereoselective Methods: A significant challenge in modern synthesis is the control of stereochemistry. Future research would aim to develop new catalytic methods that can transform enynes like this compound into products with high stereopurity. This could involve the design of new chiral ligands for metal catalysts that can differentiate between the faces of the double bond or control the geometry of the newly formed bonds.

By pursuing these aims, the scientific community can expand the synthetic utility of the enyne class of compounds and develop more efficient and selective tools for building complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62839-55-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

4-ethyl-3-methylhex-3-en-1-yne

InChI

InChI=1S/C9H14/c1-5-8(4)9(6-2)7-3/h1H,6-7H2,2-4H3

InChI Key

YPBIAIOPWIZCNP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C#C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 3 Methylhex 3 En 1 Yne and Analogous Enyne Architectures

Regioselective and Stereoselective Formation of Enyne Scaffolds

The selective formation of specific isomers is a key goal in the synthesis of enynes. Regioselectivity ensures that chemical groups are added to the correct position on a molecule, while stereoselectivity controls the three-dimensional arrangement of those groups.

Control of E/Z Isomerism in 1,3-Diene and 1,3-Enyne Synthesis

The geometry of the double bond in enynes, designated as either E (entgegen, opposite) or Z (zusammen, together), significantly influences the molecule's properties. Researchers have developed various strategies to control this aspect of enyne synthesis. For instance, ruthenium-carbene mediated intermolecular enyne metathesis initially produces a mixture of E and Z isomers. nih.gov However, the reaction conditions can be manipulated to favor the thermodynamically more stable E-isomer over time. nih.gov

Iron-catalyzed Suzuki-Miyaura coupling reactions have also demonstrated stereospecific control. By selecting either the (E)- or (Z)-alkenylborate coupling partner, chemists can produce the corresponding 1,4-enynes with high fidelity. rsc.org Similarly, olefination reactions, such as those using trichloromethylated (Z)-olefins, provide a pathway to (Z)-1,3-enynes with high stereospecificity. organic-chemistry.org

Enantioselective Approaches to Chiral Enyne Derivatives

Many biologically active molecules are chiral, meaning they exist in left- and right-handed forms. Enantioselective synthesis aims to produce only one of these forms. A significant breakthrough in this area is the organocatalytic reaction between propargyl alcohols and trialkenylboroxines. researchgate.netnih.gov This method, which utilizes a highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst, generates chiral 1,4-enynes with high levels of enantioselectivity. nih.gov

Palladium-catalyzed branch-selective allylic C-H alkylation offers another powerful tool for constructing chiral 1,4-enynes. researchgate.netbohrium.com This approach can create tertiary or quaternary stereogenic centers with excellent control over both the enantiomeric excess and diastereomeric ratio. bohrium.com

Catalytic Strategies for Enyne Construction

Catalysts are essential for facilitating and controlling the intricate bond-forming reactions required for enyne synthesis. Transition metals, in particular, have proven to be versatile and efficient catalysts in this field.

Transition Metal-Catalyzed Syntheses (e.g., Gold, Palladium, Copper, Rhodium)

A wide range of transition metals can be employed to catalyze the formation of enynes. nih.govrsc.orgsioc-journal.cn Palladium, in particular, is highly effective in promoting the coupling of alkynes to form enynes with exceptional levels of chemo-, regio-, and stereoselectivity. nih.gov Rhodium-based catalytic systems are also noteworthy for their excellent reactivity and enantioselectivity, especially in the cycloisomerization of 1,6-enynes. nih.govorganic-chemistry.org

Copper-catalyzed functionalization of enynes has emerged as a powerful and sustainable approach, given copper's abundance and low toxicity. soton.ac.ukrsc.orgsoton.ac.ukresearchgate.net These reactions can produce a variety of densely functionalized and enantioenriched products. soton.ac.ukrsc.orgsoton.ac.ukresearchgate.net Iron, another earth-abundant metal, has been successfully used in regio- and stereoselective hydrosilylation of 1,3-enynes to create 1,3-dienylsilanes. organic-chemistry.org

Interactive Data Table: Transition Metal Catalysts in Enyne Synthesis
Catalyst SystemReaction TypeKey Advantages
Palladium ComplexesCross-couplingHigh chemo-, regio-, and stereoselectivity nih.gov
Rhodium ComplexesCycloisomerizationExcellent reactivity and enantioselectivity nih.gov
Copper CatalystsFunctionalizationSustainable, low toxicity, versatile soton.ac.uksoton.ac.uk
Iron CatalystsHydrosilylationEarth-abundant, environmentally friendly organic-chemistry.org

Asymmetric Catalysis Employing Chiral Ligands and Organocatalysts

The design of chiral ligands is central to asymmetric catalysis. nih.gov These ligands bind to a metal center, creating a chiral environment that directs the reaction to produce a specific enantiomer. nih.gov Ferrocene-based ligands, with their unique structural and electronic properties, are considered "privileged structures" in this context and have been used in a wide range of asymmetric transformations. rsc.org

Organocatalysts, which are small organic molecules that can act as catalysts, offer an alternative to metal-based systems. nih.govrsc.org For instance, the atroposelective N-acylation of quinazolinone type benzamides can be achieved using organocatalysts to generate N-N axially chiral compounds with high yields and enantioselectivities. rsc.org

Biocatalytic Pathways for Enyne Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in organic synthesis. While direct biocatalytic synthesis of enynes is not yet commonplace, enzymes have been successfully used for the selective functionalization of alkenes, which are structurally related to enynes. researchgate.net Ene-reductases, for example, can catalyze the reduction of carbon-carbon double bonds in a highly selective manner. researchgate.net The principles of biocatalysis hold promise for the future development of green and efficient methods for enyne modification.

Innovative Coupling and Annulation Reactions

The synthesis of complex enyne architectures, such as 4-ethyl-3-methylhex-3-en-1-yne, relies on a toolkit of advanced chemical reactions. These methodologies are designed to construct the characteristic carbon-carbon double and triple bonds with high degrees of control over the molecular geometry. Innovations in coupling and annulation reactions have been pivotal, providing chemists with efficient and selective pathways to these valuable structural motifs.

Homo- and Cross-Dimerization of Alkynes and Alkenes

The dimerization of alkynes and alkenes represents a direct and atom-economical strategy for assembling conjugated enynes and related unsaturated systems. wiley-vch.de This approach involves the coupling of two alkyne molecules (homo-dimerization) or an alkyne with a different alkyne or an alkene (cross-dimerization) to form the enyne backbone. researchgate.netrsc.org The primary challenge in these reactions is controlling the regioselectivity and stereoselectivity, as the coupling can theoretically yield multiple isomeric products. nih.gov

Transition metal catalysis is central to directing the outcome of these dimerizations. rsc.org Depending on the catalyst and reaction conditions, the dimerization of terminal alkynes can proceed via a "head-to-tail" pathway to afford 2,4-disubstituted gem-enynes, or a "head-to-head" pathway to yield E- and Z-1,4-disubstituted conjugated enynes. wiley-vch.de The mechanism often involves a series of steps including oxidative addition of the alkyne C-H bond to the metal center, insertion of a second alkyne molecule, and subsequent reductive elimination. wiley-vch.de

Several catalytic systems have been developed to favor specific isomers. For instance, cobalt and copper-based catalysts have shown high efficacy in promoting the formation of E-enynes through head-to-head dimerization. researchgate.net Conversely, certain rhodium complexes can favor the formation of gem-enynes. wiley-vch.de The development of highly selective cross-dimerization methods, which couple two different alkynes, remains an area of active research, as it provides a powerful route to unsymmetrically substituted enynes. researchgate.netnih.gov

Catalyst SystemReactantsPrimary Product TypeSelectivity Feature
Co(OAc)₂ / Triphos LigandAryl Alkynes + Aliphatic Alkynesgem-EnyneHigh gem-selectivity in cross-dimerization. researchgate.net
CuSO₄-H-phosphonateTerminal Alkynes(E)-Congugated EnyneHigh E-selectivity in head-to-head dimerization. researchgate.net
[Rh(cod)Cl]₂ / dppfN-protected Propargylaminesgem-EnyneHigh regioselectivity for head-to-tail dimerization. wiley-vch.de
FeCl₃ / KO(t)Bu / DMEDA or dppeTerminal Aryl Alkynes(E)-Congugated EnyneGood to excellent yields with high E-selectivity. researchgate.net

Sonogashira Coupling and Decarbonylative Variations

The Sonogashira coupling is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.org Discovered by Kenkichi Sonogashira in 1975, this cross-coupling reaction typically involves a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org It is one of the most reliable and widely used methods for preparing conjugated enynes and arylalkynes. gold-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). gold-chemistry.orglibretexts.org The process is usually carried out in the presence of an amine base, like diethylamine (B46881) or triethylamine, which serves as both the base and the solvent. gold-chemistry.org A significant advantage of the Sonogashira reaction is that it proceeds under mild conditions, often at room temperature, and retains the stereochemistry of the starting vinyl halide in the final enyne product. wikipedia.orglibretexts.org

In recent years, innovative variations of the Sonogashira coupling have emerged to expand its scope and utility. A notable advancement is the development of decarbonylative Sonogashira cross-coupling reactions. rsc.orgrsc.org This modern approach utilizes carboxylic acids or their derivatives (e.g., esters, amides) as alternative electrophiles in place of the traditional aryl or vinyl halides. rsc.orgbohrium.com The reaction proceeds through a pathway involving the activation of the carboxylic acid, followed by a decarbonylation event (loss of carbon monoxide) and the subsequent coupling with the alkyne. rsc.orgrsc.org This strategy is highly advantageous as carboxylic acids are widely available, structurally diverse, and often derived from different synthetic precursors than the corresponding halides. rsc.org Various catalytic systems, including both palladium and nickel, have been successfully employed for this transformation, enabling the synthesis of conjugated enynes from a broader pool of starting materials. rsc.org

FeatureTraditional Sonogashira CouplingDecarbonylative Sonogashira Coupling
Electrophile Aryl or Vinyl Halides/Triflates. wikipedia.orgCarboxylic Acids or Derivatives (Amides, Esters). rsc.orgrsc.org
Key Step Oxidative addition of C(sp²)-X bond to Pd(0). libretexts.orgActivation of C(acyl)-X bond followed by decarbonylation. rsc.org
Catalyst System Typically Pd/Cu co-catalyzed. gold-chemistry.orgCan be catalyzed by Pd or Ni systems. rsc.org
Key Advantage High reliability, mild conditions, retention of stereochemistry. wikipedia.orglibretexts.orgUtilizes ubiquitous and diverse carboxylic acids as substrates. rsc.org

Tandem Annulation and Cyclization Processes in Enyne Chemistry

The enyne moiety is not only a target structure but also a versatile building block for constructing more complex molecular frameworks, particularly carbo- and heterocyclic ring systems. nih.govorganic-chemistry.org Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide an efficient pathway to intricate structures from simple enyne precursors. nih.gov These processes often involve an initial reaction at one of the unsaturated sites of the enyne, which triggers a subsequent intramolecular cyclization.

The specific outcome of these cyclization reactions is governed by the substitution pattern of the enyne and the nature of the catalyst or reagents employed. Mechanistically, these annulations can proceed through different pathways. For instance, intramolecular cyclizations are often classified by Baldwin's rules, with 5-exo-dig and 6-endo-dig cyclizations being common pathways for enynes. nih.gov In a 5-exo-dig process, the reaction forms a five-membered ring, while a 6-endo-dig process leads to a six-membered ring. nih.gov Transition metals, particularly rhodium and palladium, are frequently used to catalyze these transformations, often proceeding through metal-alkynyl or metal-vinylidene intermediates. organic-chemistry.orgnih.gov These tandem strategies have been successfully applied to the synthesis of a wide variety of functionalized heterocycles, including pyridines and pyrroles, which are significant scaffolds in medicinal chemistry and materials science. nih.gov

Mechanistic Elucidation of Reactions Involving 4 Ethyl 3 Methylhex 3 En 1 Yne and Model Enyne Systems

Fundamental Organic Reaction Mechanisms in Enyne Transformations

Enyne transformations are fundamental processes in organic synthesis that involve the reorganization of unsaturated bonds to create new molecular architectures. nih.gov These reactions can proceed through various mechanisms, often catalyzed by transition metals, which activate the alkyne or alkene moieties. beilstein-journals.orgorganic-chemistry.org The course of these reactions is highly dependent on the structure of the enyne substrate, the catalyst employed, and the reaction conditions. beilstein-journals.org Enyne metathesis, for example, is a key transformation that produces a conjugated diene structure through the cleavage and reorganization of the double and triple bonds. nih.govbeilstein-journals.org

The transformations of enynes are characterized by the formation of short-lived, highly reactive intermediates. allen.inresearchgate.net These transient species are pivotal in dictating the reaction's outcome and are central to understanding the underlying mechanism. allen.in

Carbenes: Carbenes are neutral intermediates featuring a divalent carbon atom with two unshared valence electrons. In metal-catalyzed enyne reactions, particularly with gold or ruthenium catalysts, metal carbene (or carbenoid) intermediates are frequently formed. frontiersin.orgsinica.edu.tw For instance, in gold-catalyzed cycloisomerizations, the gold catalyst activates the alkyne, leading to a cyclization event that generates a vinyl-gold intermediate, which can be represented as a gold-stabilized carbene. researchgate.net These electrophilic carbenes are highly reactive and can undergo various subsequent reactions, including cyclopropanation and insertion reactions. sinica.edu.tw

Carbocations: Carbocations, species with a positively charged carbon atom, are common intermediates in acid-catalyzed enyne reactions and certain metal-catalyzed pathways. allen.inrsc.org The activation of an alkyne by a Lewis acid or a protic acid can generate a vinyl cation. This intermediate is a powerful electrophile that can be attacked by the tethered alkene in an intramolecular fashion, initiating a cascade cyclization. rsc.org The stability and subsequent reaction pathway of the carbocation are influenced by the substitution pattern of the enyne.

Radicals: Free radical intermediates, which contain an unpaired electron, are involved in enyne reactions initiated by radical precursors or through photoredox catalysis. nih.govrsc.org Radical cascade cyclizations of enynes have emerged as a powerful strategy for constructing complex carbo- and heterocyclic systems. rsc.orgrsc.org These reactions typically involve the addition of a radical to one of the unsaturated bonds, generating a new radical intermediate that can then undergo further intramolecular cyclization. nih.gov For example, a vinyl radical can be formed, which then reacts with a nearby aromatic ring to build polycyclic structures. nih.gov

The nature of these intermediates—whether they are carbenes, carbocations, or radicals—determines the types of bonds that are formed and broken, ultimately leading to the diverse range of products observed in enyne chemistry. allen.inresearchgate.net

Intermediate TypeMethod of Generation in Enyne ReactionsCharacteristic Reactivity
Carbenes Thermal/photochemical decomposition of diazo compounds; Metal catalysis (e.g., Ru, Au). sinica.edu.twCyclopropanation, C-H insertion, Ylide formation. sinica.edu.tw
Carbocations Protonation or Lewis acid coordination to π-systems. allen.inSkeletal rearrangements (e.g., Wagner-Meerwein), Electrophilic attack on nucleophiles. rsc.org
Radicals Homolytic cleavage by initiators (e.g., AIBN); Photoredox catalysis. nih.govrsc.orgAddition to π-systems, Hydrogen atom abstraction, Cascade cyclizations. nih.govrsc.org

Understanding the intricate details of enyne transformations requires a thorough analysis of their reaction pathways and associated energy landscapes. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), have become indispensable tools for modeling these complex reactions, providing insights into the structures of transition states and intermediates. acs.orgbyu.edu The energy landscape of a reaction maps the potential energy of the system as a function of the geometric coordinates of the atoms, revealing the most favorable pathways from reactants to products. nih.govnih.gov

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of enynes are powerful methods for the synthesis of complex cyclic and polycyclic molecules from simple acyclic precursors. These transformations often proceed with high efficiency and stereoselectivity, driven by the formation of stable ring systems.

Gold catalysts, typically in the +1 oxidation state, are exceptionally effective at catalyzing the cycloisomerization of enynes. frontiersin.orgnih.gov Their strong affinity for alkynes (π-acidity) allows for activation under mild conditions. frontiersin.org A hallmark of gold-catalyzed enyne cycloisomerization is the potential for mechanistic divergence, where subtle changes in the substrate structure, catalyst, or reaction conditions can lead to dramatically different products. researchgate.netrsc.org

For 1,5-enynes, a common initial step is the gold-catalyzed cyclization to form a bicyclo[3.1.0]hexane intermediate. nih.gov This intermediate, often described as a gold-stabilized cyclopropylcarbene, is a key branching point. researchgate.net From this intermediate, the reaction can proceed through various pathways, including rearrangements and further cyclizations, to yield a variety of skeletal structures. researchgate.netrsc.org Control over these divergent pathways can be achieved by modifying factors such as the electronic and steric properties of the ligands on the gold catalyst or by changing the reaction temperature. rsc.org

FactorInfluence on Reaction PathwayExample Outcome
Substrate Structure Ortho-substituents on aromatic rings can sterically influence the reaction trajectory. rsc.orgDiverts reaction from forming 1,4-cyclohexadienes to tricyclic cyclobutenes. researchgate.netrsc.org
Catalyst Ligand The steric bulk and electronic nature of the phosphine ligand on gold can favor one pathway over another.Different ligands can selectively produce different isomers or skeletal structures.
Temperature Can provide the necessary activation energy to overcome the barrier for a specific rearrangement pathway. researchgate.netLower temperatures may favor the kinetic product, while higher temperatures allow for formation of the thermodynamic product. researchgate.net

Skeletal rearrangements are a common feature of enyne cyclizations, leading to significant increases in molecular complexity. researchgate.netresearchgate.net As mentioned, cyclopropylcarbene intermediates are frequently invoked in gold- and platinum-catalyzed reactions of 1,5- and 1,6-enynes. researchgate.net These high-energy species can undergo a variety of subsequent transformations:

Cyclopropylcarbene Pathways: The cyclopropyl ring can fragment in different ways, leading to ring expansion, ring-opening, or further rearrangements to produce diverse carbocyclic skeletons. researchgate.net

Wagner-Meerwein Rearrangements: If carbocationic intermediates are formed during the cyclization, they are susceptible to 1,2-hydride or 1,2-alkyl shifts. These Wagner-Meerwein-type rearrangements result in the migration of a group to an adjacent electron-deficient center, leading to a more stable carbocation and a rearranged carbon skeleton.

These rearrangements are often highly specific and can be predicted based on the stability of the intermediates and transition states involved.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming events that occur under a single set of reaction conditions without the isolation of intermediates. wikipedia.org Enynes are ideal substrates for designing cascade reactions because the initial cyclization can generate a reactive intermediate that triggers subsequent transformations. rsc.orgrsc.org

The mechanism of a cascade reaction begins with an initiation step, which for enynes is often the activation of the alkyne by a catalyst (e.g., acid or transition metal) or the addition of a radical. rsc.orgnih.gov This triggers an intramolecular cyclization. The resulting intermediate must possess a functionality that can participate in the next step of the sequence. wikipedia.org For example, an acid-triggered cyclization of an enyne can form a vinyl cation, which is attacked by the alkene; the resulting carbocation can then be trapped by another nucleophile or participate in a further cyclization if another reactive group is present. rsc.org

Radical cascades of enynes have also been extensively developed. rsc.orgrsc.org In these processes, an initial radical addition is followed by a series of intramolecular cyclizations, with each step generating a new radical that continues the chain until a termination step occurs. nih.gov These cascade processes allow for the rapid construction of complex polycyclic systems from relatively simple linear precursors, highlighting the synthetic power of enyne chemistry. rsc.orgresearchgate.net

Factors Governing Chemoselectivity, Regioselectivity, and Stereoselectivity in Enyne Reactivity

The reactivity of enyne systems, including 4-Ethyl-3-methylhex-3-en-1-yne, is characterized by the presence of two distinct yet electronically communicating unsaturated functionalities: a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). This arrangement allows for a rich and diverse range of chemical transformations. However, the presence of multiple reactive sites necessitates precise control over selectivity to achieve desired synthetic outcomes. The key challenge lies in directing the reaction to a specific site (chemoselectivity), controlling the orientation of bond formation (regioselectivity), and dictating the three-dimensional arrangement of the resulting molecule (stereoselectivity). These selective processes are governed by a complex interplay of electronic, steric, and kinetic factors, which can be modulated by the choice of reagents, catalysts, and reaction conditions.

Chemoselectivity: In reactions involving enynes, the initial point of attack can be either the alkene or the alkyne moiety. The inherent electronic properties of these groups often favor the alkyne as the more reactive site in many transition metal-catalyzed processes due to its ability to coordinate strongly with the metal center. However, this preference can be altered. For instance, in copper-catalyzed hydroboration of 1,3-enynes, the use of specific ligands can direct the boron addition to the alkyne, leaving the alkene untouched acs.org. Conversely, certain reaction conditions can favor reactivity at the alkene. The choice of catalyst is paramount; for example, palladium and rhodium complexes often show a preference for activating the alkyne nih.govrsc.orgresearchgate.net. Intramolecular couplings of diynes, which are related to enyne systems, also present a chemoselectivity challenge when one alkyne must act as a donor and the other as an acceptor, a selectivity that can be achieved under palladium catalysis nih.gov.

Regioselectivity: Once a reactive site is selected, regioselectivity determines where the new bonds will form. For an unsymmetrical internal alkyne within an enyne system, such as in this compound, addition reactions can lead to two different constitutional isomers. This is particularly evident in reactions like hydroboration. The choice of the boron source has been shown to control the regioselectivity in the iron-catalyzed hydroboration of internal alkynes rsc.org. For example, using pinacolborane (HBpin) might favor the addition of boron to one of the alkyne carbons, while a different boron source could reverse this preference rsc.org. Similarly, in copper-catalyzed borylation of conjugated diynes, the regioselectivity is complementary to that of classical hydrometalation reactions, with the boron moiety adding to the external carbons of the diyne system acs.org. This control is often attributed to the steric and electronic environment of the alkyne carbons, as well as the mechanism of the catalytic cycle. For instance, in transition metal-catalyzed hydroarylation of unsymmetrical internal alkynes, the regioselective insertion of the aryl-metal species across the triple bond is a key step in determining the final product structure acs.org.

Stereoselectivity: Stereoselectivity in enyne reactions relates to the formation of specific stereoisomers (e.g., E/Z isomers or enantiomers). Many reactions involving enynes proceed through mechanisms that allow for high levels of stereocontrol. For example, the hydroboration of internal alkynes is often stereoselective, leading to syn-addition products rsc.org. In transition metal-catalyzed couplings of alkynes to form enynes, the geometry of the resulting double bond can be controlled. Rhodium-catalyzed cross-couplings of terminal alkynes with internal alkynes have been shown to yield (Z)-enynes with excellent selectivity nih.gov. Similarly, FeCl3-catalyzed hydrochlorination/cyclization of enynes can produce heterocyclic alkenyl chlorides as single Z isomers with high stereospecificity researchgate.net. The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by the ligands on the metal catalyst and the steric interactions between the substrates. In cyclization reactions of enynes, stereospecific transformations are possible, allowing for the synthesis of enantiomerically pure carbocycles from chiral starting materials acs.org.

The following tables present illustrative data from studies on model enyne systems that demonstrate the principles of selectivity.

Table 1: Influence of Boron Source on Regioselectivity in Iron-Catalyzed Hydroboration of an Unsymmetrical Internal Alkyne

EntryBoron SourceProduct Ratio (Regioisomer A : Regioisomer B)Yield (%)
1Pinacolborane (HBpin)85 : 1592
2Bis(pinacolato)diboron (B2pin2)10 : 9088

This table is a representative example based on findings in iron-catalyzed hydroboration of internal alkynes, demonstrating that the choice of boron reagent can significantly influence the regiochemical outcome of the reaction. rsc.org

Table 2: Ligand-Controlled Stereoselectivity in Rhodium-Catalyzed Enyne Cross-Coupling

EntryLigand(Z)-Enyne : (E)-Enyne RatioYield (%)
1Ligand A (e.g., Phebox)> 96 : 485
2Ligand B (e.g., PPh3)70 : 3078

This table illustrates how the choice of ligand in a rhodium-catalyzed coupling of a terminal alkyne with an internal alkyne can control the stereoselectivity, leading to a high preference for the (Z)-isomer with a specific ligand. nih.gov

Table 3: Catalyst-Dependent Chemoselectivity in the Cyclization of 1,6-Enynes

EntryCatalystCyclization ProductSelectivity
1Palladium(II) Acetate5-membered ring (via alkyne activation)High
2Platinum(II) Chloride6-membered ring (via alkene activation)Moderate

This table provides a conceptual illustration of how different metal catalysts can favor different reaction pathways in enyne cycloisomerization, leading to products of varying ring sizes based on the initial chemoselective activation of either the alkyne or alkene moiety.

Applications of 4 Ethyl 3 Methylhex 3 En 1 Yne Derivatives in Advanced Molecular Construction

Strategic Use as Building Blocks for Complex Organic Molecules

The unique structural motif of 4-Ethyl-3-methylhex-3-en-1-yne, featuring both an alkene and an alkyne functionality, provides a rich platform for a variety of chemical transformations. This dual reactivity allows for its strategic use as a versatile building block in the synthesis of intricate molecular scaffolds.

Construction of Diverse Carbocycles (e.g., Three-, Five-, and Six-Membered Rings)

The carbon-carbon double and triple bonds within this compound derivatives serve as handles for various cycloaddition reactions, enabling the construction of a range of carbocyclic rings. For instance, the alkene moiety can participate in [2+1] cycloadditions with carbenes or carbenoids to form three-membered cyclopropane (B1198618) rings. Furthermore, the enyne functionality is a competent precursor for intramolecular cyclization reactions to generate five-membered rings. The presence of the conjugated system also allows these derivatives to act as dienes or dienophiles in [4+2] Diels-Alder reactions, leading to the formation of substituted six-membered cyclohexene (B86901) rings. The specific substitution pattern on the this compound backbone can be tuned to control the stereoselectivity and regioselectivity of these cycloaddition reactions, providing access to a wide variety of carbocyclic structures.

Synthesis of Heteroaromatic and Heterocyclic Frameworks (e.g., Pyrroles, Pyridines, Furans, Isoxazolines, N-Heterocycles)

Derivatives of this compound are valuable precursors for the synthesis of a broad spectrum of heteroaromatic and heterocyclic compounds. The reactivity of the enyne system can be exploited in various cyclization strategies involving heteroatoms. For example, Paal-Knorr type reactions with primary amines or ammonia (B1221849) can lead to the formation of substituted pyrroles. Similarly, reactions with hydroxylamine (B1172632) can yield isoxazolines.

The construction of pyridines can be achieved through multicomponent reactions or by cycloaddition reactions with appropriate nitrogen-containing synthons. Furans can be synthesized via acid-catalyzed cyclization or through metal-mediated processes. The versatility of this compound derivatives extends to the synthesis of a variety of other N-heterocycles, making them important tools for medicinal chemistry and materials science.

Preparation of Fused Polycyclic Systems

The strategic placement of reactive sites in this compound derivatives allows for their use in cascade reactions to construct complex fused polycyclic systems in a single step. These tandem reactions, often triggered by a single event, can lead to the rapid assembly of intricate molecular frameworks that would otherwise require lengthy multi-step syntheses. For instance, an intramolecular Diels-Alder reaction followed by a subsequent cyclization can generate multiple rings in a highly efficient manner. These approaches are particularly valuable in the total synthesis of natural products and the development of novel polycyclic aromatic hydrocarbons.

Contribution to the Expansion of Chemical Space and Molecular Diversity

The development of novel synthetic methodologies centered around versatile building blocks like this compound is crucial for expanding the boundaries of accessible chemical space and generating molecular diversity.

Development of Novel Skeletal Construction Reactions

The unique reactivity of this compound and its derivatives has spurred the development of new skeletal construction reactions. Researchers have explored novel transition metal-catalyzed cyclizations, cycloadditions, and rearrangement reactions utilizing these substrates. These new transformations not only provide efficient routes to known molecular scaffolds but also enable the synthesis of previously inaccessible or difficult-to-synthesize structures. The insights gained from studying the reactivity of these enyne systems contribute to the broader understanding of fundamental organic reaction mechanisms.

Role in the Elaboration of Value-Added Compounds

Currently, there is no available scientific literature that specifically details the role of this compound derivatives in the elaboration of value-added compounds. The synthetic pathways and the resulting complex molecules originating from this specific enyne have not been a subject of published research. Therefore, no data tables or detailed research findings can be presented.

Advanced Spectroscopic and Computational Methodologies for Investigating 4 Ethyl 3 Methylhex 3 En 1 Yne Chemistry

Application of Spectroscopic Techniques for Structural and Mechanistic Insights

The structural elucidation and mechanistic understanding of reactions involving 4-Ethyl-3-methylhex-3-en-1-yne rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's connectivity, configuration, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, including its stereochemistry. nih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The configuration around the trisubstituted double bond can be determined using two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.comarxiv.org NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com By analyzing the cross-peaks in a NOESY spectrum, one can distinguish between the E and Z isomers. For instance, a correlation between the protons of the methyl group at position 3 and the methylene (B1212753) protons of the ethyl group at position 4 would suggest a specific stereoisomer.

Conformational analysis investigates the different spatial arrangements of the molecule that arise from rotation around single bonds. auremn.org.brnih.gov NMR data, often combined with theoretical calculations, can reveal the most stable conformers. auremn.org.br Variable temperature NMR studies can also provide insights into the energy barriers between different conformations.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Note: These are estimated values and can vary based on solvent and experimental conditions.

Position/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (≡C-H)~2.5 - 3.0~70 - 80
2 (-C≡)-~85 - 95
3 (-C(CH₃)=)-~110 - 120
4 (=C(CH₂CH₃)-)-~135 - 145
3-Methyl (-CH₃)~1.8 - 2.1~15 - 25
4-Ethyl (-CH₂)~2.1 - 2.4~20 - 30
4-Ethyl (-CH₃)~1.0 - 1.3~10 - 15
Hex-5 (-CH₂)~2.1 - 2.4~20 - 30
Hex-6 (-CH₃)~1.0 - 1.3~10 - 15

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The presence of both an alkyne and an alkene is readily confirmed by distinct absorption bands.

Mechanistic studies can also be facilitated by IR spectroscopy. For example, by monitoring the disappearance of the characteristic C≡C or C=C stretching frequencies and the appearance of new bands, the progress of a reaction involving these functional groups can be tracked in real-time.

Characteristic IR Absorption Frequencies for this compound:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Terminal Alkyne (≡C-H)Stretching~3300 (strong, sharp)
Alkyne (C≡C)Stretching~2100 - 2140 (weak to medium)
Alkene (C=C)Stretching~1640 - 1680 (medium, variable)
sp³ C-HStretching~2850 - 2960 (strong)
sp² C-HStretching~3000 - 3100 (medium)

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺) of this compound, which corresponds to its molecular formula, C₉H₁₄. nih.gov

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.orgchemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.org For this compound, fragmentation is expected to occur at bonds that lead to the formation of stable carbocations, such as allylic or propargylic cations. libretexts.orgyoutube.com Analyzing these fragments provides valuable information for confirming the compound's structure. chemguide.co.uk

Plausible Mass Spectrometry Fragments for this compound:

m/z ValuePossible Fragment IonNotes
122[C₉H₁₄]⁺Molecular Ion (M⁺)
107[M - CH₃]⁺Loss of a methyl radical
93[M - C₂H₅]⁺Loss of an ethyl radical (allylic cleavage)
79[M - C₃H₅]⁺Complex rearrangement and fragmentation
65[C₅H₅]⁺Cyclopentadienyl cation, a common stable fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing conjugated π systems, such as the enyne moiety in this compound, absorb UV or visible light, promoting an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. shu.ac.ukslideshare.net

For this compound, the key electronic transition is π → π*. lumenlearning.com The conjugation between the double and triple bonds lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This results in absorption at a longer wavelength (a bathochromic or red shift) compared to isolated double or triple bonds. libretexts.org As the extent of conjugation increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths. lumenlearning.comlibretexts.org The λmax for this compound is expected to fall within the UV region of the electromagnetic spectrum. libretexts.org

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a powerful complement to experimental techniques, offering deep insights into molecular properties and reaction dynamics that can be difficult to access through experimentation alone.

Density Functional Theory (DFT) Calculations for Reaction Path Exploration and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ias.ac.in It is widely applied to explore the mechanisms of chemical reactions involving complex organic molecules like enynes. nih.govnih.govresearchgate.net

For this compound, DFT calculations can be employed to:

Determine Ground-State Geometry: Optimize the molecular structure to find the lowest energy conformation and configuration, which can then be compared with experimental data from NMR.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Explore Reaction Mechanisms: Model the entire reaction coordinate for processes such as metal-catalyzed cyclizations or metathesis reactions. ias.ac.innih.govresearchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products. beilstein-journals.org

Analyze Transition States: By locating and characterizing the transition state structures, DFT provides critical information about the energy barrier (activation energy) of a reaction. This helps to explain observed reaction rates and selectivities (e.g., chemo-, regio-, and stereoselectivity). nih.govbeilstein-journals.org For instance, DFT can clarify why a particular reaction pathway is favored over other plausible alternatives. nih.gov

These computational insights are crucial for rational catalyst design and the development of new synthetic methodologies involving enyne substrates.

High-Level Quantum Chemical Calculations for Accurate Energetics and Geometries

Without these specific studies, it is not possible to present a data table of computed geometric parameters or a comparative analysis of the energies of different conformers. The computational chemistry community has not, to date, published work focusing on the detailed structural and energetic properties of this particular enyne.

Computational Studies on Chirality Transfer and Stereoselectivity

Similarly, a thorough search of scientific databases reveals no computational studies focused on chirality transfer and stereoselectivity involving this compound. The molecule possesses a stereocenter, making it a candidate for studies on asymmetric reactions and the transfer of chirality.

Computational investigations in this area would typically involve modeling its interactions with chiral catalysts or reagents, mapping out the potential energy surfaces of diastereomeric transition states, and calculating the expected enantiomeric or diastereomeric excesses. These types of studies are fundamental to understanding and predicting the outcomes of stereoselective reactions. However, the scientific literature does not currently contain such theoretical explorations for this compound.

Q & A

Q. How can researchers determine the structural conformation of 4-Ethyl-3-methylhex-3-en-1-yne using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify carbon-hydrogen frameworks and substituent positions. Infrared (IR) spectroscopy can confirm the presence of alkyne (C≡C) and alkene (C=C) functional groups via characteristic stretching frequencies (~2100 cm⁻¹ for alkynes, ~1650 cm⁻¹ for alkenes). Cross-validate results with computational simulations (e.g., density functional theory) to refine structural assignments. Raw spectral data should be archived in appendices, with processed data (e.g., coupling constants, integration ratios) analyzed in the main text .

Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Design a stepwise synthesis route starting from propargyl alcohol derivatives. For example, employ a Wittig reaction to introduce the alkene moiety, followed by alkylation to install the ethyl and methyl groups. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Ensure purity through fractional distillation or recrystallization, and document yield percentages and side products. Critically evaluate the scalability of each step and potential side reactions (e.g., isomerization during alkylation) .

Q. How should researchers validate the purity of this compound after synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a non-polar stationary phase to separate impurities. Compare retention times to commercial standards (if available) or synthesized reference samples. Quantify purity via peak integration and report relative standard deviations. For volatile samples, GC-MS with electron ionization can identify trace contaminants. Document systematic errors (e.g., column degradation, detector sensitivity) and their impact on purity assessments .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing literature to identify variables affecting stability measurements (e.g., solvent polarity, temperature gradients). Replicate conflicting experiments under controlled conditions, using differential scanning calorimetry (DSC) to measure enthalpy changes. Apply error propagation analysis to quantify uncertainties from instrumentation (e.g., ±0.5°C in temperature readings). Propose a unified model accounting for environmental factors and publish raw datasets to enable peer validation .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Use molecular orbital theory (e.g., frontier molecular orbital analysis) to predict regioselectivity in Diels-Alder reactions. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize transition-state geometries and calculate activation energies. Validate models by comparing predicted reaction outcomes (e.g., endo/exo ratios) with experimental results. Address discrepancies by refining basis sets or incorporating solvent effects implicitly .

Q. What experimental designs are suitable for probing the compound’s stereoelectronic effects on catalytic hydrogenation?

  • Methodological Answer : Design a kinetic study using heterogeneous catalysts (e.g., Pd/C) under varying hydrogen pressures (1–5 atm). Monitor alkene vs. alkyne hydrogenation selectivity via in-situ FTIR spectroscopy. Compare turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) to elucidate stereoelectronic influences. Critically assess limitations, such as catalyst poisoning by sulfur impurities, and propose control experiments (e.g., pre-treatment of catalysts) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data for this compound in different solvents?

  • Methodological Answer : Perform solvent-dependent NMR studies (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or polarity effects on chemical shifts. Use principal component analysis (PCA) to cluster solvent-specific spectral patterns. Publish solvent-correction factors or propose a solvent parameter (e.g., Kamlet-Taft) to standardize future studies. Discuss unresolved questions, such as solute-solvent interactions in non-polar media .

Q. What statistical approaches are appropriate for validating reproducibility in kinetic studies of this compound?

  • Methodological Answer : Apply the Grubbs test to identify outliers in rate constant datasets. Use ANOVA to compare inter-laboratory variability, reporting F-statistics and p-values. For small sample sizes (n < 10), employ non-parametric tests (e.g., Kruskal-Wallis). Archive raw kinetic traces (e.g., absorbance vs. time) in supplementary materials and document instrument calibration protocols .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing data on hazardous intermediates?

  • Methodological Answer : Disclose all safety protocols (e.g., fume hood use, PPE requirements) in the methods section. For studies involving toxic byproducts, include risk assessments and waste disposal procedures. Adhere to journal-specific policies on data transparency by depositing spectral files in repositories like Figshare or Zenodo. Avoid over-interpretation of hazardous properties without empirical evidence (e.g., LD50 values) .

Q. What criteria should peer reviewers apply to evaluate mechanistic studies involving this compound?

  • Methodological Answer :
    Assess whether proposed mechanisms are supported by kinetic isotope effects (KIEs) or trapping experiments (e.g., radical scavengers). Require computational validation for transient intermediates (e.g., carbocations). Highlight unsupported assumptions, such as neglecting solvent viscosity in diffusion-controlled reactions. Recommend revisions to address gaps, such as isotopic labeling to confirm reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.